molecular formula C14H13ClFN3O2S2 B2434762 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 946255-05-6

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2434762
CAS No.: 946255-05-6
M. Wt: 373.85
InChI Key: ZKYSNHOLWYAGPY-UHFFFAOYSA-N
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Description

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenyl group with chlorine and fluorine substituents

Properties

IUPAC Name

[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S2/c15-9-7-8(1-2-10(9)16)19-12(17)11(23-14(19)22)13(20)18-3-5-21-6-4-18/h1-2,7H,3-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSNHOLWYAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group with chlorine and fluorine substituents. The final step involves the attachment of the morpholine ring to the thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group.

    Substitution: Halogen atoms on the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C₁₃H₁₄ClF N₃O₂S
  • CAS Number : 946255-05-6

Structural Characteristics

FeatureDescription
Thiazole RingPresent
Morpholine RingPresent
Chlorine AtomSubstituted on Phenyl Group
Fluorine AtomSubstituted on Phenyl Group

Chemistry

In the field of chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new chemical reactions:

  • Synthesis of Novel Compounds : It can be utilized to create derivatives that may exhibit enhanced properties or activities.

Biology

The compound is valuable in biological research for studying enzyme interactions and protein binding:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate:

  • Drug Development : It can serve as a precursor in the synthesis of drugs targeting various diseases, particularly those related to cancer and infectious diseases.

Industry

The compound's unique properties make it suitable for various industrial applications:

  • Advanced Materials Production : It can be incorporated into the development of coatings, polymers, and electronic materials.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of derivatives synthesized from 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives demonstrated promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration values indicated effectiveness comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
  • [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-piperidinyl)methanone
  • [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-pyrrolidinyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the thiazole and morpholine rings, provides distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

The compound 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with a morpholine moiety. Its structural formula can be represented as follows:

C14H15ClFN2O2S\text{C}_{14}\text{H}_{15}\text{Cl}\text{F}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Inhibition of proliferation
HCT1160.39Induction of apoptosis
A54926Cell cycle arrest

The compound's mechanism involves the inhibition of specific kinases and modulation of apoptotic pathways, leading to reduced cell viability and increased apoptosis in cancerous cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/ml) Activity
Staphylococcus aureus2Antibacterial
Escherichia coli4Antibacterial
Candida albicans8Antifungal

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. It is hypothesized that it may inhibit enzymes such as kinases, which play crucial roles in cell growth and proliferation. Additionally, the presence of the thiazole and morpholine rings contributes to its lipophilicity, enhancing cellular uptake and bioavailability .

Case Studies

A recent study conducted by Wei et al. evaluated the anticancer effects of similar thiazole derivatives. Their findings indicated that modifications in the substituents significantly influenced the biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design . Another study highlighted the compound's potential in combination therapy, showing enhanced efficacy when used alongside established chemotherapeutics like doxorubicin .

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